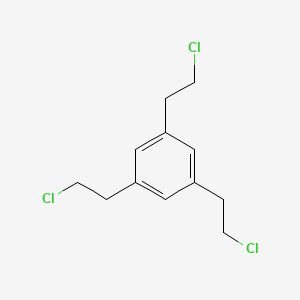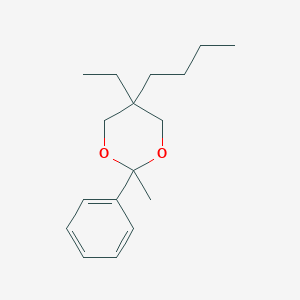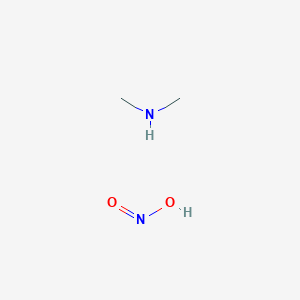
ethyl N-propanoylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-propanoylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various chemical applications
準備方法
Synthetic Routes and Reaction Conditions
Ethyl N-propanoylcarbamate can be synthesized through the reaction of ethyl carbamate with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbamate ester.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow systems to enhance efficiency and yield. The reaction between ethyl carbamate and propanoyl chloride can be carried out in a flow reactor, allowing for better control over reaction conditions and minimizing the formation of by-products.
化学反応の分析
Types of Reactions
Ethyl N-propanoylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield ethyl carbamate and propanoic acid.
Oxidation: Oxidative reactions can convert this compound into corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Hydrolysis: Ethyl carbamate and propanoic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Ethyl N-propanoylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ethyl N-propanoylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
類似化合物との比較
Ethyl N-propanoylcarbamate can be compared with other carbamates such as ethyl carbamate and propyl carbamate. While all these compounds share a common carbamate structure, this compound is unique due to its propanoyl group, which imparts distinct chemical properties and reactivity.
Similar Compounds
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research chemical.
Propyl carbamate: Used in similar applications but with different reactivity due to the propyl group.
特性
CAS番号 |
14789-91-4 |
|---|---|
分子式 |
C6H11NO3 |
分子量 |
145.16 g/mol |
IUPAC名 |
ethyl N-propanoylcarbamate |
InChI |
InChI=1S/C6H11NO3/c1-3-5(8)7-6(9)10-4-2/h3-4H2,1-2H3,(H,7,8,9) |
InChIキー |
NFSZCRFKMVJOFF-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


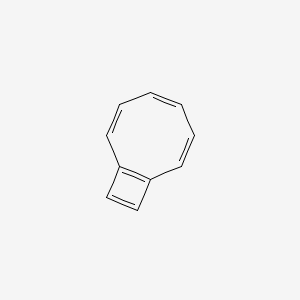


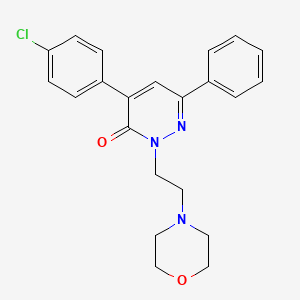
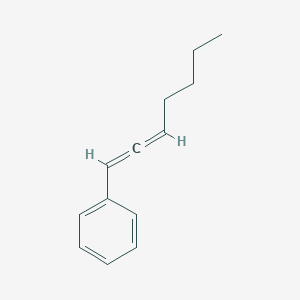
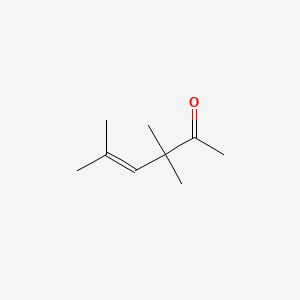

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
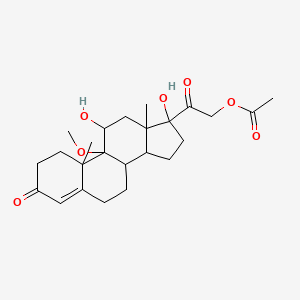
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
